4-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide
Overview
Description
4-Nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide is an organic compound with the molecular formula C15H16N2O4S. It is characterized by the presence of a nitro group, a sulfonamide group, and a trimethylphenyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2,4,6-trimethylaniline. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction reactions to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products Formed:
Reduction: The major product is the corresponding amine, 4-amino-N-(2,4,6-trimethylphenyl)benzenesulfonamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted sulfonamides.
Oxidation: The products can vary but may include oxidized derivatives of the original compound.
Scientific Research Applications
4-Nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives.
Biology: The compound can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.
Medicine: While not a drug itself, it serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide depends on its application. In enzyme inhibition studies, the sulfonamide group mimics the structure of para-aminobenzoic acid, allowing it to bind to the active site of enzymes and inhibit their activity. The nitro group can also participate in redox reactions, affecting the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
4-nitrobenzenesulfonamide: Lacks the trimethylphenyl group, making it less bulky and potentially less selective in certain reactions.
N-(2,4,6-trimethylphenyl)benzenesulfonamide:
4-amino-N-(2,4,6-trimethylphenyl)benzenesulfonamide: The reduced form of the compound, with different chemical properties and applications.
Uniqueness: 4-Nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide is unique due to the combination of the nitro group, sulfonamide group, and trimethylphenyl group. This combination imparts specific reactivity and selectivity, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
4-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-8-11(2)15(12(3)9-10)16-22(20,21)14-6-4-13(5-7-14)17(18)19/h4-9,16H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHURCFUFYSQLIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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